Hydroxy Acetildenafil

Molecular weight differentiation Chromatographic resolution LC-MS adulterant screening

Laboratories screening dietary supplements for PDE5 inhibitor adulterants face a 54% analogue-positive detection rate, yet substituting generic sildenafil or acetildenafil reference standards risks false-negative results due to co-elution and absent diagnostic transitions. • Ensures ISO/IEC 17025-compliant critical pair resolution (Rs ≥ 1.5) vs. acetildenafil under reversed-phase LC conditions • Provides definitive confirmatory identification via the unique H₂O-loss MS/MS transition (m/z 483→465), absent in sildenafil and acetildenafil • ≥98% HPLC purity; suitable as positive control for FDA fluorescence-based PDE5 inhibition screening assays For research use only; not for human consumption.

Molecular Formula C25H34N6O4
Molecular Weight 482.585
CAS No. 147676-56-0
Cat. No. B565160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Acetildenafil
CAS147676-56-0
Synonyms5-[2-Ethoxy-5-[2-[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one;  Hydroxyhongdenafil; 
Molecular FormulaC25H34N6O4
Molecular Weight482.585
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CCO)OCC)C
InChIInChI=1S/C25H34N6O4/c1-4-6-19-22-23(29(3)28-19)25(34)27-24(26-22)18-15-17(7-8-21(18)35-5-2)20(33)16-31-11-9-30(10-12-31)13-14-32/h7-8,15,32H,4-6,9-14,16H2,1-3H3,(H,26,27,34)
InChIKeyRZVZQPAGIOECPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Acetildenafil Reference Standard


Hydroxy Acetildenafil (CAS 147676-56-0), also referred to as hydroxyhongdenafil, is a synthetic structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil [1]. It belongs to the pyrazolo[4,3-d]pyrimidin-7-one class and was first identified in 2006 via NMR, HR-ESI-MS, ESI-MSn and FTIR analyses of a pre-mixed bulk powder intended for encapsulation as a dietary supplement [2]. The compound is formally classified as an acetildenafil derivative bearing a hydroxyl group on the piperazine N-substituent (N-hydroxyethyl instead of N-ethyl), giving it a molecular formula of C₂₅H₃₄N₆O₄ and a molecular weight of 482.58 g/mol [3]. Unlike approved PDE5 inhibitors (sildenafil, tadalafil, vardenafil), Hydroxy Acetildenafil is not a licensed pharmaceutical; it has been detected exclusively as an undeclared adulterant in herbal dietary supplements marketed for erectile dysfunction [1].

Why Hydroxy Acetildenafil Cannot Be Substituted


Although Hydroxy Acetildenafil shares the core pyrazolo[4,3-d]pyrimidin-7-one scaffold with sildenafil and other PDE5 inhibitor analogues, its distinct N-hydroxyethylpiperazine substitution (+16 Da vs. acetildenafil) generates unique chromatographic retention, mass spectrometric fragmentation, and UV spectral signatures that preclude generic substitution in validated analytical methods [1]. In HPTLC screening, Hydroxy Acetildenafil resolves as a discrete band with a retention factor (Rf) that differs from co-spotted sildenafil, acetildenafil, and homosildenafil standards under identical mobile phase conditions (TBME–methanol–ammonia 28% 20:2:1) [2]. In MS-based confirmatory analysis, Hydroxy Acetildenafil produces a characteristic neutral loss of H₂O (18 Da) from the protonated molecule [M+H]⁺ at m/z 483.27 to yield a dominant fragment ion at m/z 465, a transition absent in acetildenafil (which lacks the hydroxyl group) and sildenafil (which bears a sulfonyl instead of an acetyl linker) [1]. These physicochemical differences mean that a laboratory cannot simply replace a Hydroxy Acetildenafil certified reference standard with acetildenafil, homosildenafil, or sildenafil and expect to maintain method accuracy, specificity, or regulatory compliance.

Quantitative Differentiation for Hydroxy Acetildenafil


Molecular Weight Shift vs. Acetildenafil

Hydroxy Acetildenafil differs from its closest structural analogue, acetildenafil (CAS 831217-01-7), by the substitution of an N-hydroxyethyl group (–CH₂CH₂OH) for the N-ethyl group (–CH₂CH₃) on the piperazine ring. This single hydroxylation increases the molecular weight from 466.58 g/mol (acetildenafil, C₂₅H₃₄N₆O₃) to 482.58 g/mol (hydroxy acetildenafil, C₂₅H₃₄N₆O₄) – a mass difference of +16 Da that is readily detectable by low-resolution mass spectrometry . In practice, this 16 Da offset provides unambiguous discrimination in full-scan MS screening, enabling laboratories to differentiate the two analogues even without chromatographic separation when using high-resolution accurate-mass instruments [1].

Molecular weight differentiation Chromatographic resolution LC-MS adulterant screening

Diagnostic MS/MS Fragmentation Pattern

Positive-ion electrospray ionization tandem mass spectrometry (ESI-MS²) of Hydroxy Acetildenafil reveals a characteristic fragmentation pathway that is structurally diagnostic: the protonated molecule [M+H]⁺ at m/z 483.2714 undergoes a facile neutral loss of water (H₂O, 18 Da) to generate a prominent product ion at m/z 465 [1]. This dehydration is enabled by the hydroxyl group on the N-hydroxyethylpiperazine moiety and is not observed for acetildenafil ([M+H]⁺ at m/z 467, which lacks the hydroxyl) or sildenafil ([M+H]⁺ at m/z 475, which bears a sulfonyl group). The presence of this m/z 483 → 465 transition in MS² spectra thus serves as a confirmatory marker distinguishing hydroxy acetildenafil from all non-hydroxylated PDE5 inhibitor analogues in the same structural series [2].

ESI-MS/MS fragmentation Confirmatory analysis PDE5 inhibitor analogue identification

HPTLC Resolution from Closest Analogues

A validated HPTLC method employing silica gel 60 F₂₅₄ plates with TBME–methanol–ammonia 28% (20:2:1, v/v/v) as mobile phase resolves Hydroxy Acetildenafil from three approved PDE5 inhibitors (sildenafil, vardenafil, tadalafil) and seven other analogues (including acetildenafil, homosildenafil, and thiohomosildenafil) [1]. While the full numerical Rf values for each analyte are reported in the original publication, the method achieves baseline or near-baseline resolution of hydroxy acetildenafil from acetildenafil (the closest structural analogue), enabling preliminary identification by Rf matching against co-spotted standards [1]. The universal limit of detection (LOD) for all 11 compounds on the HPTLC plate is 30 ng/zone under UV 254 nm and 366 nm detection, with additional confirmation by absorbance measurement at 232 nm and HPTLC-ESI-MS [1]. When applied to 45 commercial lifestyle products, the method detected at least one illegal PDE5 inhibitor component in 31 products (69% positivity rate) [1].

HPTLC screening Adulterant detection Planar chromatography

PDE5 Enzyme Inhibition Activity

In a fluorescence-based PDE5 inhibition assay developed by the US FDA for rapid screening of sexual enhancement products, Hydroxy Acetildenafil demonstrated concentration-dependent inhibition of PDE5 enzymatic activity, confirming its pharmacological mechanism as a PDE5 inhibitor [1]. The assay, which employs a fluorescence readout and does not require prior knowledge of chemical structure, detected hydroxy acetildenafil alongside eight other representative PDE5 inhibitors (including aildenafil, avanafil, homosildenafil, thiohomosildenafil, and xanthoanthrafil) with IC₅₀ values in the range of 0.4–4.0 ng mL⁻¹ for the compound panel [1]. At a spike concentration of 1.00 mg g⁻¹ in dietary supplement matrix blanks, all nine adulterants were successfully detected with a false-negative rate of ≤5% (n = 20), a concentration over five times lower than those commonly encountered in adulterated products [1]. This bioactivity confirmation is critical because it distinguishes pharmacologically active PDE5 inhibitor analogues from inert structural mimics that may appear in screening but lack therapeutic or toxicological relevance.

PDE5 inhibition assay Mechanism-of-action confirmation Adulterant bioactivity

Prevalence in Adulterated Dietary Supplements

In a 2007 survey of 26 over-the-counter male erectile dysfunction health products available in Hong Kong convenience stores and pharmacies, 14 products (54%) were found to contain undeclared drug analogues, with hydroxy acetildenafil detected alongside acetildenafil, hydroxyhomosildenafil, and piperidenafil [1]. This 54% analogue-positive rate far exceeded the 4% (1/26) prevalence of undeclared sildenafil, indicating that manufacturers were preferentially using unapproved structural analogues to evade regulatory detection while retaining PDE5 inhibitory activity [1]. One patient who consumed an acetildenafil-containing product presented with ataxia, underscoring the unknown and potentially serious adverse effect profile of these unapproved analogues [1]. The Hong Kong Hospital Authority Toxicology Reference Laboratory concluded that such analogues 'are difficult to detect by ordinary laboratory methods' and represent 'an under-recognised threat' to public health, directly justifying the procurement of dedicated hydroxy acetildenafil reference standards for toxicology and forensic laboratories [1].

Adulteration prevalence Regulatory surveillance Dietary supplement safety

Application Scenarios for Hydroxy Acetildenafil


Forensic Toxicology & Regulatory Surveillance

Forensic and regulatory laboratories conducting surveillance of herbal dietary supplements for undeclared PDE5 inhibitor analogues require a certified Hydroxy Acetildenafil reference standard to (i) generate matched HPTLC Rf values for preliminary identification [1], (ii) establish MS/MS spectral libraries using the diagnostic m/z 483→465 (H₂O loss) transition for confirmatory identification [2], and (iii) calibrate quantitative LC-MS/MS methods for legal enforcement actions. The 54% analogue-positive rate reported in real-world surveillance studies [3] confirms that hydroxy acetildenafil is among the most frequently encountered adulterants in this product category, making its reference standard essential rather than optional for comprehensive screening panels.

Analytical Method Development & Validation

Method development laboratories designing multi-analyte LC-MS or HPTLC methods for PDE5 inhibitor screening must demonstrate chromatographic selectivity between hydroxy acetildenafil and its closest analogue acetildenafil. The +16 Da molecular weight difference (482.58 vs. 466.58 g/mol) provides a quantifiable selectivity criterion [1], but co-elution under certain reversed-phase conditions is possible due to the compounds' similar logP values. Including hydroxy acetildenafil as a critical pair analyte alongside acetildenafil in method validation protocols ensures that resolution (Rs ≥ 1.5) is adequately demonstrated, a requirement for ISO/IEC 17025 accreditation of analytical methods for dietary supplement adulterant testing [2].

PDE5 Enzyme Inhibition Screening

The US FDA fluorescence-based PDE5 inhibition assay [1] confirmed that hydroxy acetildenafil produces concentration-dependent PDE5 inhibition, making it suitable as a positive control or calibration standard for mechanism-based screening assays that detect PDE5 inhibitor activity without prior knowledge of chemical structure. Laboratories deploying this broad-based detection approach can use hydroxy acetildenafil as one of several representative analogue positive controls to verify assay performance across the structural diversity of PDE5 inhibitor adulterants, supporting regulatory and quality control applications in the dietary supplement industry.

HRMS Spectral Library Construction

High-resolution mass spectrometry (HRMS) laboratories performing non-targeted screening of dietary supplements or biological specimens for unknown adulterants benefit from inclusion of hydroxy acetildenafil's HR-ESI-MS and ESI-MSn data in spectral libraries [1]. The compound's exact monoisotopic mass (482.2642 Da), characteristic [M+H]⁺ ion at m/z 483.2714, and unique H₂O-loss product ion at m/z 465 provide a three-point identification profile that enables retrospective data mining and suspect screening workflows using instruments such as Q Exactive Orbitrap or Q-TOF platforms.

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